1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Description
4,5-Dimethyl-2-(2-phenoxyacetamido)thiophene-3-carboxamide is a thiophene-based compound featuring a 4,5-dimethyl-substituted thiophene core, a phenoxyacetamido group at position 2, and a carboxamide moiety at position 2.
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-20-14-8-10-15(11-9-14)21(18,19)17-12-4-6-13-5-2-3-7-16(13)17/h2-3,5,7-11H,4,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNPNGVJYDDTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Scientific Research Applications
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Cyanoacetamido Derivatives: Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate derivatives (e.g., Compound 92a in ) exhibit antioxidant activity (56.9% DPPH scavenging at 100 μM).
- Sulfonyl and Methoxy Derivatives: Compounds like 2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 919754-12-4) and N-(2-methoxyethyl)-2-(2-(4-methoxyphenoxy)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS data in ) feature electron-withdrawing sulfonyl or methoxy groups. These substituents may improve metabolic stability but reduce nucleophilic reactivity compared to the phenoxy group .
Ring Saturation and Conformation
- Hydrogenated Thiophene Derivatives : Tetrahydrobenzo[b]thiophene analogs (e.g., ) have saturated rings, reducing aromaticity and increasing conformational flexibility. This contrasts with the rigid, planar thiophene core of the target compound, which may enhance π-π stacking interactions in biological targets .
Physicochemical and Computational Insights
- Exact Exchange in DFT : highlights the importance of exact exchange terms in density-functional theory (DFT) for accurate thermochemical predictions, relevant for modeling the target compound’s electronic properties .
- Crystal Packing Analysis : Tools like Mercury CSD () enable comparative analysis of hydrogen-bonding patterns, which differ between carboxamide (target) and carboxylate () derivatives .
Key Research Findings
- Antioxidant Superiority: Cyanoacetamido derivatives outperform phenoxyacetamido analogs in radical scavenging due to higher polarity, but the latter may excel in lipophilic environments .
- Synthetic Flexibility: The target compound’s phenoxy group allows modular derivatization, whereas sulfonyl or methoxy groups require more complex synthetic routes .
- Bioactivity Trade-offs : While hydrogenated thiophenes () offer metabolic stability, they may lack the target compound’s aromatic interaction capabilities .
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline (CAS No. 182565-32-8) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonyl group attached to a tetrahydroquinoline structure, which contributes to its diverse biological effects.
- Molecular Formula: C₁₆H₁₇N₁O₃S
- Molecular Weight: 303.38 g/mol
- InChI Key: AXNPNGVJYDDTCZ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions, often utilizing triethylamine or sodium hydroxide as a base. Purification methods such as recrystallization or chromatography are employed to achieve the desired purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its potential as an inhibitor of MCL-1, a protein associated with cancer cell survival. The modification of the sulfonyl group was found to enhance its inhibitory capacity significantly .
Table: Anticancer Activity Comparison
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Doxorubicin | 37.5 | |
| Compound A (similar structure) | 2.5 | |
| Compound B (modified sulfonyl) | Enhanced by 73-fold |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate to strong activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties through its mechanism of action involving the inhibition of specific enzymes linked to inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in inflammatory and apoptotic pathways.
- Receptor Modulation: The compound can bind to specific receptors or proteins that regulate cell survival and proliferation.
Study on MCL-1 Inhibition
A pivotal study focused on the development of new MCL-1 inhibitors based on tetrahydroquinoline derivatives. The research demonstrated that modifications to the sulfonyl group significantly enhanced binding affinity and inhibitory potency against MCL-1, showcasing the therapeutic potential of this compound in oncology .
Antitumor Activity Evaluation
In vitro evaluations have shown that various derivatives of tetrahydroquinoline exhibit potent antitumor activity compared to standard chemotherapeutics like Doxorubicin. Compounds derived from this class have been documented with lower IC50 values, indicating higher efficacy in cancer cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
